(Sar1,Thr8)-Angiotensin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

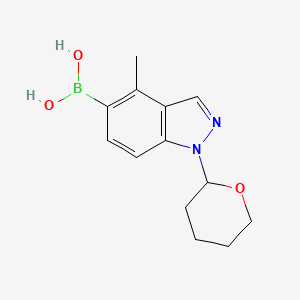

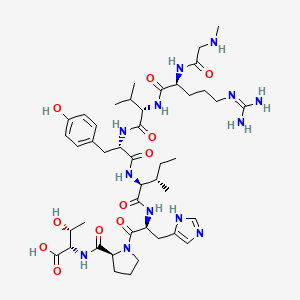

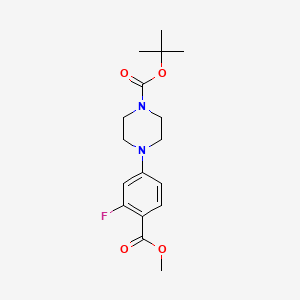

“(Sar1,Thr8)-Angiotensin II” belongs to the class of organic compounds known as peptides. It is a derivative of Angiotensin II, a hormone that regulates blood pressure and fluid balance in the body . The sequence of this peptide is Sar-Arg-Val-Tyr-Ile-His-Pro-Thr .

Synthesis Analysis

. It is stored at a temperature of -20°C .

Molecular Structure Analysis

The empirical formula of “this compound” is C44H69N13O11 . Its molecular weight is 956.10 (anhydrous free base basis) .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is soluble in water .

Aplicaciones Científicas De Investigación

Cardiac and Hemodynamic Effects

- Cardiac Hypertrophy: In normotensive rats, (Sar1,Thr8)-Angiotensin II did not induce cardiac hypertrophy, unlike its analogues, suggesting a unique influence on cardiac morphology (Sen, Tarazi, & Bumpus, 1979).

- Blood Pressure Regulation: this compound showed varying effects on blood pressure in different animal models. In some studies, it did not alter blood pressure significantly (Bravo, Khosla, & Bumpus, 1976), while in others, it produced a decrease in mean arterial pressure (Fontes et al., 1997).

Neuroendocrine Responses

- Catecholamine and Aldosterone Secretion: This compound did not stimulate catecholamine or aldosterone secretion, contrasting with other angiotensin analogues (Bravo, Khosla, & Bumpus, 1976).

Renal and Cardiovascular Functions

- Diuretic and Natriuretic Responses: this compound affected diuresis, natriuresis, and arterial blood pressure when administered into the median preoptic nucleus of rats (Ferreira-do-Vale et al., 1995).

Electrophysiological Effects

- Cardiac Electrical Activity: this compound influenced cardiac repolarization by potentiating the slow component of delayed rectifier K+ current in guinea pig atrial myocytes (Zankov et al., 2006).

Vascular Responses

- Vasodilation: this compound facilitated vasodilation through endothelium-dependent release of nitric oxide in canine coronary arteries (Brosnihan, Li, & Ferrario, 1996).

Other Actions

- DNA Synthesis: In organ culture of human saphenous vein, this compound was found to stimulate DNA synthesis, indicating its potential role in vascular remodeling (Ibrahim, Hughes, & Sever, 2000).

Mecanismo De Acción

Target of Action

It acts primarily on the angiotensin II type 1 receptor (AT1R) to exert its effects .

Mode of Action

The mode of action of (Sar1,Thr8)-Angiotensin II involves its interaction with its primary targets, such as the AT1R. This interaction triggers a cascade of events leading to vasoconstriction and an increase in blood pressure

Biochemical Pathways

This compound, like Angiotensin II, is likely involved in the renin-angiotensin system (RAS), a crucial regulatory pathway for blood pressure and fluid balance. The RAS pathway involves the conversion of angiotensinogen to angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II then acts on its receptors to exert its effects .

Pharmacokinetics

These properties would influence the bioavailability of the compound .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(Sar1,Thr8)-Angiotensin II interacts with various enzymes, proteins, and biomolecules involved in the renin-angiotensin system. It primarily binds to angiotensin II receptors, specifically the angiotensin II type 1 receptor (AT1R). This interaction triggers a cascade of biochemical reactions that influence vascular tone, aldosterone secretion, and renal function. The binding of this compound to AT1R is characterized by its agonistic activity, albeit weaker than that of native angiotensin II . Additionally, this compound has been shown to interact with other components of the renin-angiotensin system, such as renin and angiotensin-converting enzyme, although these interactions are less pronounced.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it induces vasoconstriction by activating the AT1R, leading to increased intracellular calcium levels and subsequent muscle contraction. In adrenal cortical cells, this compound stimulates the secretion of aldosterone, a hormone that regulates sodium and potassium balance. Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which affects gene expression and cellular proliferation . These cellular effects highlight the compound’s role in modulating cardiovascular and renal functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AT1R, which is a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates associated G proteins. This activation leads to the production of second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG), which mediate the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively. These signaling events result in various physiological responses, including vasoconstriction and aldosterone secretion . Additionally, this compound can modulate gene expression by activating transcription factors, such as nuclear factor-kappa B (NF-κB), which regulate the expression of genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life comparable to that of native angiotensin II . Prolonged exposure to this compound can lead to receptor desensitization and downregulation, reducing its efficacy over time. Additionally, long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in cellular signaling pathways and gene expression, contributing to its prolonged physiological effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits mild agonistic activity, leading to moderate increases in blood pressure and aldosterone secretion. At higher doses, this compound can induce significant vasoconstriction and hypertensive effects . Studies have also reported threshold effects, where a minimum concentration of this compound is required to elicit a measurable physiological response. Toxic or adverse effects, such as excessive blood pressure elevation and renal impairment, have been observed at high doses, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways related to the renin-angiotensin system. It is primarily metabolized by angiotensin-converting enzyme, which cleaves the peptide to produce inactive fragments . The compound can also interact with other enzymes, such as neprilysin and aminopeptidases, which further degrade it into smaller peptides. These metabolic processes influence the compound’s bioavailability and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in the synthesis and degradation of angiotensin peptides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via peptide transporters, such as the peptide transporter 1 (PEPT1), which facilitates its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as angiotensin-binding protein, which influences its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to extracellular matrix components, such as heparan sulfate proteoglycans, which can sequester the compound and modulate its availability to target cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with the AT1R . It can also be internalized into endosomes and lysosomes via receptor-mediated endocytosis. This internalization process is regulated by post-translational modifications, such as phosphorylation and ubiquitination, which target the receptor-ligand complex for degradation or recycling. The subcellular localization of this compound can influence its signaling properties and duration of action, as well as its ability to modulate intracellular pathways and gene expression.

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFFRQVVDOLRNK-OOQPGHNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N13O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)

![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)